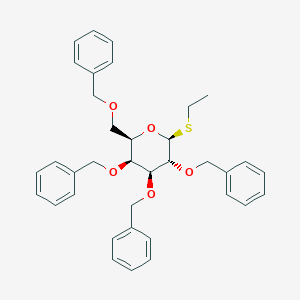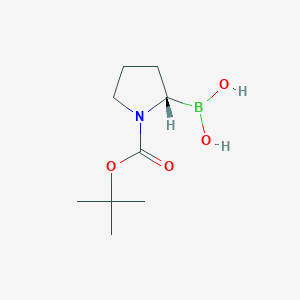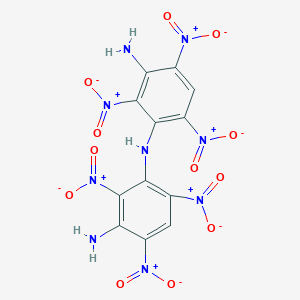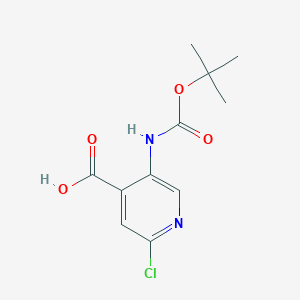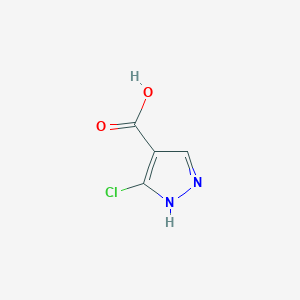
5-Chloro-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Chloro-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C4H3ClN2O2 . It has a molecular weight of 146.53 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 5th position and a carboxylic acid group at the 4th position .Physical And Chemical Properties Analysis
This compound is a solid compound .Scientific Research Applications
Molecular Docking Studies
- 5-Chloro-1H-pyrazole-4-carboxylic acid derivatives, specifically 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, were synthesized and evaluated for binding interactions with the target protein EGFR. These compounds, synthesized using 1H-indole-2-carboxylic acids as core compounds, showed potential in molecular docking studies (Reddy et al., 2022).
Optical Nonlinearity Applications
- Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by various spectroscopic methods, demonstrated significant optical nonlinearity. This nonlinearity was particularly notable in compounds with carboxylic acid groups and ester substituents, suggesting their potential for optical limiting applications (Chandrakantha et al., 2013).
Functionalization Reactions
- The functionalization reactions of 1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine were explored. These reactions produced various compounds, with their structures determined spectroscopically and theoretical studies examining the reaction mechanisms (Yıldırım et al., 2005).
Spectral and Theoretical Investigations
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied through experimental and theoretical methods, including NMR, FT-IR spectroscopy, and density functional theory. This research provided insights into the electronic transitions within the molecule, offering potential applications in biological studies (Viveka et al., 2016).
Synthesis of Condensed Pyrazoles
- Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles. These pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones, have potential applications in organic synthesis and pharmacology (Arbačiauskienė et al., 2011).
Computational Study of Pyrazole Derivatives
- A computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs was conducted. This study involved X-ray diffraction, DFT calculations, and thermodynamic properties exploration, highlighting the compound's stability and potential for further chemical investigations (Shen et al., 2012).
Safety and Hazards
properties
IUPAC Name |
5-chloro-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFKZNFCUHQSLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B178934.png)
